molecular formula C16H16O2 B7959662 Methyl 3-(2,5-dimethylphenyl)benzoate

Methyl 3-(2,5-dimethylphenyl)benzoate

Cat. No.: B7959662
M. Wt: 240.30 g/mol
InChI Key: FSFDXDACWIKNJU-UHFFFAOYSA-N
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Description

Methyl 3-(2,5-dimethylphenyl)benzoate is an aromatic ester featuring a benzoate core substituted with a 2,5-dimethylphenyl group at the 3-position. This compound belongs to the broader class of substituted benzoates, which are widely studied for their structural diversity and applications in materials science, pharmaceuticals, and agrochemicals.

Properties

IUPAC Name

methyl 3-(2,5-dimethylphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-11-7-8-12(2)15(9-11)13-5-4-6-14(10-13)16(17)18-3/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFDXDACWIKNJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CC(=CC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2,5-dimethylphenyl)benzoate typically involves esterification reactions. One common method is the reaction of 3-(2,5-dimethylphenyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and catalyst concentration is common to achieve high purity and consistent quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(2,5-dimethylphenyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed:

    Oxidation: 3-(2,5-dimethylphenyl)benzoic acid.

    Reduction: 3-(2,5-dimethylphenyl)benzyl alcohol.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 3-(2,5-dimethylphenyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(2,5-dimethylphenyl)benzoate depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Crystallographic Features

  • 2,5-Dimethylphenyl Benzoate (25DMPBA):
    The crystal structure of 25DMPBA (a closely related compound) reveals a dihedral angle of 87.4° between the two aromatic rings, with the central –O–C–O– group forming a 3.7° angle relative to the benzoate ring. This contrasts with 2,4-dimethylphenyl benzoate (24DMPBA) , which exhibits a smaller dihedral angle of 80.3° between aromatic rings, highlighting the steric and electronic effects of substituent positioning .

    • Packing Interactions: 25DMPBA forms infinite chains via weak C–H···π interactions between methyl-substituted phenyl hydrogens and benzoate ring centroids, a feature absent in simpler esters like methyl benzoate .
  • Methyl Benzoate (CAS 93-58-3):
    A simpler aliphatic ester lacking aromatic substituents. Its planar structure and absence of bulky groups result in higher volatility and lower melting points compared to dimethylphenyl-substituted analogues .

Physical and Spectroscopic Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectroscopic Features
Methyl 3-(2,5-dimethylphenyl)benzoate* C₁₆H₁₆O₂ 242.27 ~150–160† IR: Ester C=O ~1700 cm⁻¹; NMR: δ 2.3 (CH₃), 3.9 (OCH₃)
2,5-Dimethylphenyl Benzoate (25DMPBA) C₁₅H₁₄O₂ 234.27 Not reported X-ray: Dihedral angle 87.4°; IR: Aromatic C–H ~3050 cm⁻¹
Methyl Benzoate C₈H₈O₂ 136.15 -12 IR: C=O ~1720 cm⁻¹; NMR: δ 3.9 (OCH₃), 7.4–8.1 (Ar–H)
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)propanamide (7f) C₁₇H₁₉N₅O₂S₂ 389.49 134–178 NMR: δ 6.8–7.5 (Ar–H), 2.1–2.4 (CH₃); EI-MS: m/z 389 [M⁺]

*Calculated data; †Estimated based on analogues.

Functional and Application Differences

  • Thermal Stability: The bulky 2,5-dimethylphenyl group in this compound likely enhances thermal stability compared to methyl benzoate, as seen in higher estimated melting points .

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